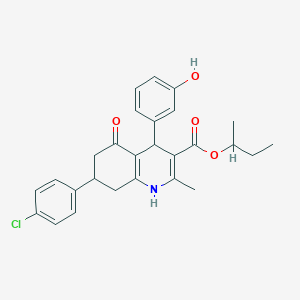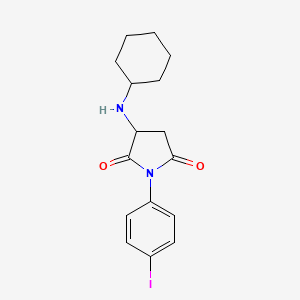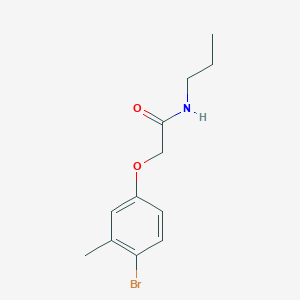![molecular formula C12H15BrN2OS B4937375 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research for its ability to assess cell viability and proliferation. MTT is a widely used compound in the field of biochemistry and cell biology due to its ease of use, sensitivity, and reliability.
Mécanisme D'action
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is reduced by mitochondrial dehydrogenases to form formazan crystals, which accumulate in the cytoplasm of cells. The amount of formazan produced is proportional to the number of viable cells present in the sample. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is not toxic to cells, and the reduction of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide to formazan is irreversible.
Biochemical and Physiological Effects:
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is a reliable indicator of cell viability and proliferation. It is widely used in the study of cell signaling pathways, including those involved in apoptosis and autophagy. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is also used to evaluate the effects of various treatments on cell growth and to determine the cytotoxicity of compounds, including anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is a widely used compound in the field of biochemistry and cell biology due to its ease of use, sensitivity, and reliability. It is a cost-effective alternative to other viability assays, such as trypan blue exclusion and colony formation assays. However, 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is not suitable for use with all cell types, and its sensitivity can be affected by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for the use of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide in scientific research. One area of interest is the development of new 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide-based assays for the detection of specific cell types or signaling pathways. Another potential direction is the modification of 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide to improve its sensitivity and specificity. Additionally, 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide could be used in combination with other viability assays to provide a more comprehensive assessment of cell viability and proliferation.
Méthodes De Synthèse
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide with N-propylamine in the presence of an oxidizing agent. The reaction yields 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide, which is then purified by recrystallization.
Applications De Recherche Scientifique
3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is used extensively in scientific research to assess cell viability and proliferation. It is commonly used in assays to determine the cytotoxicity of compounds, including anticancer drugs, and to evaluate the effects of various treatments on cell growth. 3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide is also used in the study of cell signaling pathways, including those involved in apoptosis and autophagy.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-2-7-13-12(15)8-14-9-16-11-6-4-3-5-10(11)14;/h3-6,9H,2,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLSEEGVNGPXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C[N+]1=CSC2=CC=CC=C21.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-3-ium-3-yl)-N-propylacetamide;bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)
![4-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4937304.png)
![4-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4937311.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)


![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)


![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)